BDK Allosteric Inhibition: Halogen-Position Specificity and Pharmacokinetic Divergence in the Benzothiophene Carboxylate Series
The benzothiophene-2-carboxylic acid scaffold is a proven pharmacophore for allosteric BDK inhibition. The prototypical compound BT2 (3,6-dichloro substitution) exhibits an IC₅₀ of 3.19 μM against BDK, terminal half-life of 730 min, and demonstrates zero degradation over 240 min in metabolic stability assays, significantly outperforming the earlier allosteric inhibitor (S)-CPP [1]. Within this scaffold, halogen position dramatically modulates activity: the 3-chloro-6-fluoro analog BT2F retains BDK inhibitory activity and augments BCKDC flux in cellular and patient-derived hepatocyte models, while halogen repositioning or replacement with non-halogenated analogs generally abrogates BDK binding [1]. The 7-bromo-3-methyl substitution pattern constitutes a distinct regioisomeric series within this class, offering a different vector for structure-activity relationship (SAR) exploration that is complementary to the 3,6-dihalo series, but peer-reviewed head-to-head BDK activity data for this specific CAS number remain absent from the published literature.
| Evidence Dimension | BDK inhibitory activity and metabolic stability |
|---|---|
| Target Compound Data | No peer-reviewed BDK IC₅₀ or PK data available for CAS 1098354-02-9 as of 2026-05 |
| Comparator Or Baseline | BT2 (3,6-dichloro): BDK IC₅₀ = 3.19 μM, terminal T₁/₂ = 730 min, 0% degradation at 240 min; BT2F (3-Cl-6-F): active in cellular assays |
| Quantified Difference | Not quantifiable for target compound; class-level SAR indicates halogen position is a critical determinant of BDK engagement |
| Conditions | BDK in vitro enzymatic assay; pharmacokinetic studies in mice (BT2); cellular BCKDC activity assays in cultured cells and primary hepatocytes |
Why This Matters
For medicinal chemistry teams pursuing allosteric BDK inhibition, the 7-bromo-3-methyl isomer represents a chemically distinct regioisomeric series whose BDK activity profile has not been publicly disclosed, offering potential intellectual property whitespace relative to the heavily patented 3,6-dihalo series [1].
- [1] Tso SC, Gui WJ, Wu CY, et al. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. J Biol Chem. 2014;289(30):20583-20593. doi:10.1074/jbc.M114.569251 View Source
